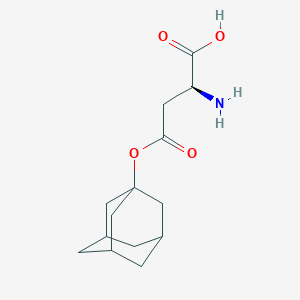
2,4-ジメチルアニリン塩酸塩
概要
説明
2,4-Dimethylaniline hydrochloride is an organic compound with the molecular formula C8H12ClN. It is a derivative of aniline, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. This compound is commonly used in the synthesis of dyes, pesticides, and other chemicals .
科学的研究の応用
2,4-Dimethylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of pesticides and other agrochemicals.
作用機序
Target of Action
2,4-Dimethylaniline hydrochloride is a derivative of aniline . It is primarily used in the synthesis of substances in laboratories . .
Mode of Action
It is known that aniline and its derivatives, including 2,4-dimethylaniline, undergo various reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Biochemical Pathways
The metabolism of N,N-dimethylaniline, a related compound, has been studied and it has been found that it undergoes N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route . It is possible that 2,4-Dimethylaniline hydrochloride may undergo similar metabolic transformations.
Pharmacokinetics
A study on the pharmacokinetics of aniline and its dimethyl derivatives, including 2,4-dimethylaniline, in rats showed that the elimination rates of these compounds were generally rapid . The study also suggested that the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Result of Action
It is known that aniline and its derivatives can be toxic, and symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Action Environment
The action, efficacy, and stability of 2,4-Dimethylaniline hydrochloride can be influenced by various environmental factors. For instance, the Health and Environmental Effects Profile for 2-4-Dimethylaniline and 2,4-Dimethylaniline Hydrochloride was prepared to support listings of hazardous constituents of a wide range of waste streams under Section 3001 of the Resource Conservation and Recovery Act (RCRA) and to provide health-related limits for emergency actions under Section 101 of the Comprehensive Environmental Response, Compensation and Liability Act (CERCLA) .
生化学分析
Biochemical Properties
2,4-Dimethylaniline hydrochloride is known to undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It is also known to interact with cytochrome P450 2E1 (CYP2E1), a key enzyme involved in drug metabolism and bioactivation .
Cellular Effects
In human urothelial and hepatic cells, 2,4-Dimethylaniline hydrochloride has been shown to generate phosphorylated histone H2AX, a sensitive and reliable marker of DNA damage . This indicates that 2,4-Dimethylaniline hydrochloride can cause genotoxic effects in these cell types.
Molecular Mechanism
The genotoxic effects of 2,4-Dimethylaniline hydrochloride are believed to be mediated by reactive oxygen species produced by CYP2E1-mediated metabolism . This suggests that 2,4-Dimethylaniline hydrochloride exerts its effects at the molecular level through interactions with CYP2E1 and the generation of reactive oxygen species.
Dosage Effects in Animal Models
It is known that the compound’s haematotoxic effects in rats are positively correlated with the areas under the curve of unmetabolized aniline and its dimethyl derivatives .
Metabolic Pathways
2,4-Dimethylaniline hydrochloride is metabolized by CYP2E1, leading to the production of reactive oxygen species . The primary acetylated metabolites of 2,4-dimethylaniline are more extensively formed than those of other dimethylaniline derivatives .
Subcellular Localization
Given its reactivity and interactions with CYP2E1, it is likely that the compound is localized to sites of CYP2E1 activity within the cell .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethylaniline hydrochloride can be synthesized through the direct amination of m-xylene. The process involves the nitration of m-xylene followed by hydrogenation to yield 2,4-dimethylaniline, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of 2,4-dimethylaniline hydrochloride typically involves the alkylation of aniline with methanol in the presence of an acid catalyst. This method is efficient and widely used in large-scale production .
化学反応の分析
Types of Reactions
2,4-Dimethylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It undergoes electrophilic substitution reactions due to the presence of the amino group on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated derivatives.
類似化合物との比較
Similar Compounds
2,3-Dimethylaniline: Similar structure but different substitution pattern.
2,5-Dimethylaniline: Another isomer with different properties.
2,6-Dimethylaniline: Used in the production of anesthetics.
Uniqueness
2,4-Dimethylaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
特性
IUPAC Name |
2,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXISSJBRAPVLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95-68-1 (Parent) | |
| Record name | 2,4-Xylidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021448 | |
| Record name | 2,4-Dimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21436-96-4 | |
| Record name | Benzenamine, 2,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Xylidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-XYLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXP5MZM9MN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




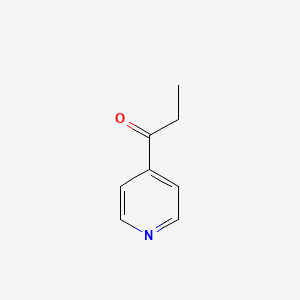

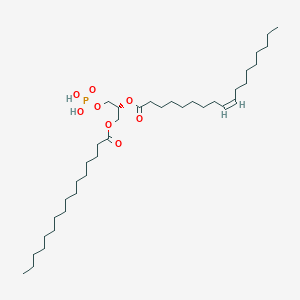
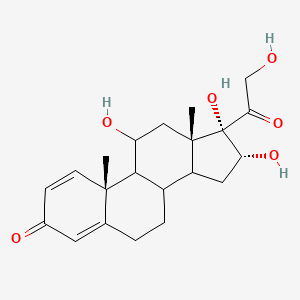
![(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1663943.png)

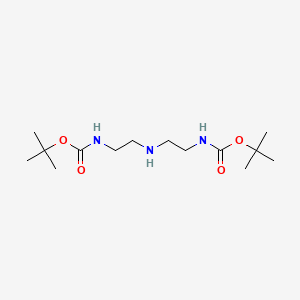
![7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;hydrochloride](/img/structure/B1663947.png)
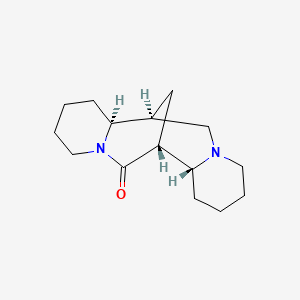
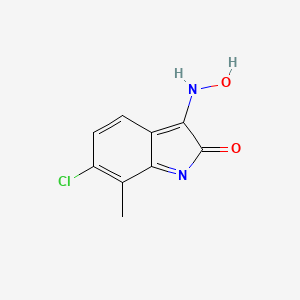
![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)
